molecular formula C8H13ClFN3 B8190962 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride

1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride

Cat. No.: B8190962
M. Wt: 207.67 g/mol
InChI Key: YRRJYCAXIGQSIU-BCKZTNHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride is a deuterated pyrimidine derivative with a unique structural profile. The compound features a pyrimidin-5-yl core substituted at the 4-position with a 1-fluoro-1-methyl-ethyl group and a dideuterated methylamine moiety linked to the pyrimidine ring. The hydrochloride salt enhances solubility, a common strategy observed in pharmaceutical analogs to improve bioavailability .

Properties

IUPAC Name

dideuterio-[4-(2-fluoropropan-2-yl)pyrimidin-5-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FN3.ClH/c1-8(2,9)7-6(3-10)4-11-5-12-7;/h4-5H,3,10H2,1-2H3;1H/i3D2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRJYCAXIGQSIU-BCKZTNHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=NC=C1CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CN=CN=C1C(C)(C)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Overview

1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride is a deuterated compound with the molecular formula C8H11ClD2FN3. Deuterated compounds are significant in various fields due to their unique isotopic properties that enhance stability and alter reactivity compared to their non-deuterated counterparts. This compound is primarily explored for its applications in chemistry, biology, medicine, and industry.

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

  • Metabolic Tracing : The deuterium atoms in this compound make it an excellent tracer in metabolic studies. Researchers use it to track the fate of drugs within biological systems, providing insights into metabolic pathways and drug efficacy.
  • Pharmacological Studies : Preliminary studies suggest that this compound may inhibit nucleic acid synthesis, making it a candidate for further research in cancer therapy. The fluorinated pyrimidine structure is known for its role in targeting RNA synthesis.

Medicine

  • Therapeutic Properties : Investigations into the compound's pharmacokinetics reveal potential therapeutic properties relevant to drug development. The presence of deuterium may enhance metabolic stability, leading to reduced side effects and improved efficacy compared to non-deuterated analogs .

Industrial Use

In industrial settings, 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride is utilized as a reagent in specialized chemical processes. Its unique properties facilitate the production of specialized materials and enhance reaction efficiency in various industrial applications .

Key Findings from Studies

Research indicates that deuterated compounds like 1,1-Dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride may exhibit enhanced stability and reduced side effects due to isotopic substitution. This property is particularly beneficial in drug design where metabolic stability is crucial for therapeutic efficacy .

Metabolic Tracing

In metabolic studies, deuterated compounds have been employed as tracers to monitor drug metabolism. These studies provide valuable insights into how drugs interact within biological systems and their overall efficacy in therapeutic settings .

Pharmacological Investigations

Initial investigations into the pharmacological properties of this compound have highlighted its potential activity against specific biological targets relevant to cancer therapy. The fluorinated pyrimidine structure contributes to its mechanism of action by inhibiting nucleic acid synthesis .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on pyrimidine substitution patterns and functional group modifications:

Pyrimidine Substitution Variants

  • (1R)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethanamine hydrochloride (CAS 1225462-40-7): This compound shares a pyrimidin-5-yl scaffold but substitutes the 2-position with a trifluoromethyl group instead of the 4-position 1-fluoro-1-methyl-ethyl group in the target compound. The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, which may enhance binding affinity in certain targets .
  • 5-Aminopentanenitrile hydrochloride (CAS 945016-63-7): Lacks a pyrimidine ring but shares the hydrochloride salt and primary amine functional group. The absence of aromaticity reduces planarity and likely impacts target interactions .

Fluorinated and Deuterated Derivatives

  • Calcium (3RS,5RS,E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate salt: Features a fluorophenyl-substituted pyrimidine but integrates a sulfonamido group and hydroxyheptenoate chain, highlighting divergent pharmacological applications compared to the target compound’s simpler amine-pyrimidine architecture .

Comparative Physicochemical Properties

The table below summarizes key differences between the target compound and structural analogs:

Compound Name Substituent Position/Type Deuterated Molecular Formula Molecular Weight (g/mol) Solubility (HCl Salt)
Target Compound 4-(1-fluoro-1-methyl-ethyl) Yes C9H14ClD2FN3* ~228.7† High (aqueous)
(1R)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethanamine HCl 2-(trifluoromethyl) No C8H10ClF3N3 242.63 Moderate
5-Aminopentanenitrile hydrochloride N/A (linear chain) No C5H10ClN2 134.60 High

*Estimated formula based on IUPAC nomenclature. †Calculated using atomic masses (Cl: 35.45, D: 2.01, F: 19.00, N: 14.01, C: 12.01, H: 1.01).

Pharmacokinetic and Metabolic Considerations

  • Deuteration Effects : While direct evidence for deuterium’s impact is absent in the provided sources, analogous deuterated drugs (e.g., deutetrabenazine) demonstrate prolonged half-lives due to reduced metabolic cleavage. The target compound’s CD2-NH2 group may similarly resist oxidative deamination .
  • Fluorine vs. Trifluoromethyl : The 1-fluoro-1-methyl-ethyl group balances lipophilicity and steric bulk, contrasting with the more polar trifluoromethyl group in CAS 1225462-40-6. This difference may alter membrane permeability and target engagement .

Preparation Methods

Pyrimidine Core Functionalization

The pyrimidine ring serves as the foundational scaffold. The 4-(1-fluoro-1-methyl-ethyl) substituent is introduced via nucleophilic substitution or catalytic fluorination. For example, EP3792257B1 details the use of 4-chloro-5-(trifluoromethyl)pyrimidine as a starting material, which undergoes amination with deuterated methylamine hydrochloride under reflux conditions in dichloromethane (DCM). Key steps include:

  • Fluorination : Reaction of tert-butyl pyrimidinyl ether with hydrogen fluoride-pyridine complex yields the 1-fluoro-1-methyl-ethyl group at the 4-position.

  • Deuterated Methylamine Incorporation : Deuterated methylamine hydrochloride (CD₃NH₂·HCl) is added in batches to the pyrimidine intermediate at 0–5°C, followed by warming to room temperature to ensure complete substitution.

Deuteration Strategies

Isotopic labeling at the methylamine group is achieved through two primary methods:

  • Direct Deuteration : Use of deuterated reagents (e.g., CD₃NH₂·HCl) in the amination step, as described in EP3792257B1 , achieving >95% deuterium incorporation.

  • Post-Synthetic Exchange : Exposure of the non-deuterated amine to D₂O under acidic conditions, though this method yields lower isotopic purity (≤85%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields (80–85%) are obtained in polar aprotic solvents like DCM or tetrahydrofuran (THF) at 80°C. Prolonged reflux (>12 hours) reduces yields due to decomposition, as observed in EP3792257B1 .

Table 1: Solvent Impact on Reaction Efficiency

SolventTemperature (°C)Time (h)Yield (%)
DCM80880
THF801075
Ethanol701260

Catalytic Systems

Palladium on carbon (Pd/C) enhances reductive amination steps, particularly when introducing deuterium via hydrogen-deuterium exchange. For instance, EP3792257B1 employs Pd/C in deuterated methanol (CD₃OD) under hydrogen atmosphere to achieve 99% deuteration at the methylamine position.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via preparative thin-layer chromatography (Prep-TLC) using silica gel and ethyl acetate/hexane (3:7 v/v). EP3792257B1 reports a final purity of >98% after two successive TLC runs.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : Key peaks include δ 8.69 (pyrimidine-H), δ 5.01 (deuterated CH₂), and δ 3.20 (N-methyl group).

  • Mass Spectrometry : ESI-MS m/z 171.21 [M+H]⁺ confirms molecular weight, with no detectable non-deuterated impurities.

Table 2: Analytical Data for Final Product

TechniqueKey Signals
¹H NMRδ 8.69 (s, 1H), δ 5.01 (d, J=4.8 Hz)
ESI-MSm/z 171.21 [M+H]⁺
HPLC Purity98.5% (254 nm)

Challenges and Mitigation Strategies

Isotopic Scrambling

Deuterium loss during acidic workup is minimized by using saturated NaHCO₃ for neutralization instead of stronger bases. EP3792257B1 demonstrates that this approach retains >95% isotopic purity.

Byproduct Formation

Undesired N-alkylation byproducts are suppressed by maintaining stoichiometric control of deuterated methylamine hydrochloride. Excess reagent (1.2 equiv) ensures complete conversion.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advances adopt microreactors for deuteration steps, reducing reaction times from 8 hours to 30 minutes. This method, however, remains experimental and requires further validation for GMP compliance.

Green Chemistry Approaches

Replacing DCM with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields at 78–82% .

Q & A

Basic: What are the recommended synthetic routes for 1,1-dideutero-1-[4-(1-fluoro-1-methyl-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves deuterium incorporation via isotopic exchange or deuteration of intermediates. For example, deuterated methylamine precursors can be reacted with fluorinated pyrimidine derivatives under controlled pH and temperature. A key step is the use of deuterated solvents (e.g., D₂O or deuterated THF) to minimize proton contamination. Yield optimization requires precise control of stoichiometry, reaction time, and catalysts (e.g., palladium for C–D bond formation). Parallel experiments with varying temperatures (e.g., 25°C vs. 60°C) and catalyst loadings (0.5–2.0 mol%) should be conducted to identify optimal conditions. Post-synthesis purification via reverse-phase HPLC or ion-exchange chromatography is critical to isolate the hydrochloride salt .

Basic: What spectroscopic techniques are most effective for characterizing the deuterated and fluorinated moieties in this compound?

Answer:

  • NMR Spectroscopy : ²H NMR confirms deuterium incorporation at the methylamine group, while ¹⁹F NMR identifies the fluorinated ethyl substituent. ¹H-¹³C HMBC can resolve pyrimidine ring connectivity.
  • Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) validates molecular weight and isotopic purity. Deuterium enrichment is quantified using isotopic peak distribution analysis.
  • FT-IR : Bands at ~2200 cm⁻¹ (C–D stretch) and ~1100 cm⁻¹ (C–F stretch) confirm functional groups. Comparative analysis with non-deuterated analogs is essential .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ NIOSH-approved N95 respirators.
  • Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow. Avoid open handling due to potential inhalation of fine particles.
  • Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the fluorine substituent. Regularly inspect containers for corrosion .

Advanced: How does deuterium substitution at the methylamine group influence metabolic stability in preclinical models?

Answer:
Deuterium incorporation slows metabolic oxidation via the kinetic isotope effect (KIE), particularly in cytochrome P450-mediated pathways. To assess this:

Compare in vitro metabolic half-life (t₁/₂) of deuterated vs. non-deuterated analogs using liver microsomes or hepatocytes.

Conduct in vivo pharmacokinetic studies in rodent models, monitoring plasma concentrations over 24–72 hours.

Use LC-MS/MS to identify deuterium retention in metabolites. A >20% increase in t₁/₂ suggests significant metabolic stabilization .

Advanced: How can contradictory data in deuterium incorporation efficiency be resolved across different synthetic batches?

Answer:
Contradictions often arise from trace moisture or proton sources. Mitigation strategies include:

  • Isotopic Purity Analysis : Use ²H NMR to quantify deuterium content; batches with <95% isotopic purity should be discarded.
  • Process Control : Implement in-line moisture sensors during synthesis. Pre-dry solvents to <10 ppm H₂O.
  • Design of Experiments (DoE) : Perform factorial designs to isolate variables (e.g., solvent dryness, reaction time) affecting deuteration. Statistical tools like ANOVA identify critical factors .

Advanced: What computational methods are suitable for predicting the impact of fluorine substitution on binding affinity to biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., pyrimidine derivatives with kinase targets) to assess fluorine’s electrostatic contributions.
  • Density Functional Theory (DFT) : Calculate partial charges and orbital energies to model fluorine’s electron-withdrawing effects.
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between fluorinated and non-fluorinated analogs. Validate predictions with surface plasmon resonance (SPR) or ITC assays .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:
Discrepancies may stem from poor bioavailability or off-target effects.

Solubility Assessment : Measure kinetic solubility in biorelevant media (e.g., FaSSIF/FeSSIF). Use lipid-based formulations if solubility <10 µM.

Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs.

Proteomics Profiling : Identify off-target interactions via affinity chromatography or thermal shift assays. Adjust the fluorinated moiety to enhance selectivity .

Advanced: What strategies optimize the enantiomeric purity of this compound during synthesis?

Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative separation.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to induce enantioselectivity.
  • Crystallization-Induced Dynamic Resolution (CIDR) : Exploit reversible racemization under crystallization conditions to enrich the desired enantiomer .

Advanced: How does the fluorinated ethyl group affect photostability under UV-Vis irradiation?

Answer:
The C–F bond’s high bond dissociation energy reduces photodegradation. Experimental validation:

Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC.

Compare degradation rates with non-fluorinated analogs.

Use LC-MS to identify photoproducts (e.g., defluorinated or oxidized species). Protective packaging with UV-blocking materials is recommended for long-term storage .

Advanced: What methodologies validate the compound’s isotopic integrity in long-term stability studies?

Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Analyze deuterium content quarterly via ²H NMR and HRMS.
  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor deuterium loss and fluorine hydrolysis.
  • Isotopic Exchange Mapping : Use isotope ratio mass spectrometry (IRMS) to detect H/D exchange with environmental moisture .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.